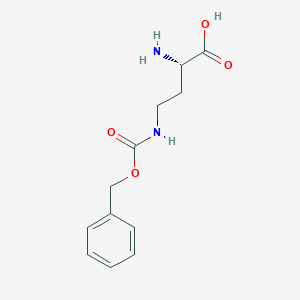

H-Dab(Z)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c13-10(11(15)16)6-7-14-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDFDIECLEXOBAG-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693279 | |

| Record name | (2S)-2-Amino-4-{[(benzyloxy)carbonyl]amino}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2130-77-0 | |

| Record name | (2S)-2-Amino-4-{[(benzyloxy)carbonyl]amino}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

H-Dab(Z)-OH: An In-depth Technical Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of N-γ-benzyloxycarbonyl-L-2,4-diaminobutyric acid, commonly referred to as H-Dab(Z)-OH. This non-proteinogenic amino acid is a critical building block in peptide synthesis and drug development, offering a unique side chain for modifications and the introduction of specific functionalities. This document is intended for researchers, scientists, and professionals in the field of peptide chemistry and drug discovery, providing both foundational knowledge and practical, field-proven insights into its use.

Introduction: The Strategic Importance of this compound in Peptide Synthesis

The rational design of peptide-based therapeutics often requires the incorporation of unnatural amino acids to enhance potency, stability, and pharmacokinetic profiles. This compound, a derivative of L-2,4-diaminobutyric acid (Dab), serves as a valuable asset in this endeavor. The core of its utility lies in the orthogonal protection strategy it enables. The α-amino group remains free for standard peptide bond formation, while the γ-amino group is masked with a benzyloxycarbonyl (Z or Cbz) group.[1] This protecting group is stable under the conditions typically used for Fmoc-based solid-phase peptide synthesis (SPPS), allowing for the selective elongation of the peptide chain.[2] The Z-group can be later removed under specific conditions, revealing a primary amine on the side chain that can be used for various modifications, such as pegylation, glycosylation, or the attachment of cytotoxic payloads.

Chemical Properties and Structure

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, storage, and application in synthesis.

Core Structure and Stereochemistry

This compound is a chiral molecule, with the stereocenter at the α-carbon in the L-configuration, consistent with naturally occurring amino acids used in protein synthesis. The structural integrity of this stereocenter is crucial for the biological activity of the resulting peptide.

-

IUPAC Name: (2S)-2-amino-4-[(benzyloxy)carbonylamino]butanoic acid[3]

-

Common Synonyms: N-γ-Cbz-L-2,4-diaminobutyric acid, H-L-Dab(Z)-OH

-

CAS Number: 2130-77-0[3]

-

Molecular Formula: C₁₂H₁₆N₂O₄[3]

-

Molecular Weight: 252.27 g/mol [3]

The molecule's structure is characterized by a four-carbon backbone. The α-carbon (C2) is bonded to a free amino group, a carboxylic acid group, a hydrogen atom, and the rest of the carbon chain. The γ-carbon (C4) is attached to the Z-protected amino group.

Physicochemical Data

While specific experimental data for this compound is not extensively published, the properties can be inferred from closely related compounds and the constituent functional groups. The data for the analogous Fmoc-Dab(Z)-OH is provided for comparison.

| Property | This compound (Predicted/Inferred) | Fmoc-Dab(Z)-OH (Experimental) | Reference |

| Physical Form | White to off-white crystalline powder | White crystalline powder | [4] |

| Melting Point | Data not available | ~118 °C | [4] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMF and DMSO. | Slightly soluble in water. | [4] |

| pKa (α-COOH) | ~2-3 | ~3.79 (Predicted) | [4] |

| pKa (α-NH₃⁺) | ~9-10 | Not applicable (Fmoc protected) |

Spectroscopic Profile

The structural features of this compound give rise to a characteristic spectroscopic signature. Below are the expected chemical shifts for ¹H and ¹³C NMR, and key absorptions for IR spectroscopy.

¹H NMR (400 MHz, D₂O, predicted):

-

δ 7.3-7.5 (m, 5H): Aromatic protons of the benzyl group.

-

δ 5.1 (s, 2H): Methylene protons (-CH₂-) of the benzyl group.

-

δ 3.8-3.9 (t, 1H): α-proton (-CH-).

-

δ 3.1-3.3 (t, 2H): γ-protons (-CH₂-).

-

δ 2.0-2.2 (m, 2H): β-protons (-CH₂-).

¹³C NMR (100 MHz, D₂O, predicted): [5][6]

-

δ ~175: Carboxylic acid carbon (C=O).

-

δ ~158: Carbamate carbonyl carbon (C=O).

-

δ ~137: Quaternary aromatic carbon of the benzyl group.

-

δ ~128-129: Aromatic carbons of the benzyl group.

-

δ ~67: Methylene carbon (-CH₂-) of the benzyl group.

-

δ ~55: α-carbon (-CH-).

-

δ ~39: γ-carbon (-CH₂-).

-

δ ~31: β-carbon (-CH₂-).

IR Spectroscopy (KBr, cm⁻¹):

-

~3300-3400: N-H stretching (α-amino group).

-

~3000-3100: Aromatic C-H stretching.

-

~2900-3000: Aliphatic C-H stretching.

-

~1700-1725: C=O stretching (carboxylic acid).

-

~1680-1700: C=O stretching (carbamate).

-

~1510-1540: N-H bending.

Synthesis of this compound

The synthesis of this compound requires the selective protection of the γ-amino group of L-2,4-diaminobutyric acid. A common and efficient method involves the Hofmann rearrangement of N-benzyloxycarbonyl-L-glutamine (Z-Gln-OH).[7]

Synthetic Workflow

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. 2130-77-0 | this compound | Next Peptide [nextpeptide.com]

- 4. FMOC-DAB(Z)-OH CAS#: 252049-08-4 [m.chemicalbook.com]

- 5. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to H-Dab(Z)-OH: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of H-Dab(Z)-OH in Peptide Chemistry

This compound is a non-proteinogenic amino acid derivative that serves as a critical building block in the synthesis of peptides and peptidomimetics. Its structure, featuring a diaminobutyric acid core with a benzyloxycarbonyl (Z or Cbz) protecting group on the gamma-amino group, offers unique functionalities for chemists. The presence of a free alpha-amino group and a carboxylic acid allows for its direct incorporation into peptide chains via standard solid-phase or solution-phase synthesis protocols. The Z-group provides orthogonal protection to the side-chain amine, enabling selective deprotection strategies that are crucial for creating complex peptide architectures, such as branched or cyclic peptides.

The incorporation of this compound into peptide sequences can impart desirable pharmacological properties. The diaminobutyric acid moiety can introduce a positive charge at physiological pH, potentially enhancing interactions with biological targets or improving cell permeability. Furthermore, as a non-natural amino acid, it can increase the peptide's resistance to enzymatic degradation, thereby extending its in-vivo half-life—a critical attribute for therapeutic peptide development.

Core Molecular Attributes

The precise molecular characteristics of this compound are fundamental to its application. Stoichiometric calculations, analytical characterization, and experimental design all rely on these accurate values.

| Property | Value | Source(s) |

| Molecular Formula | C12H16N2O4 | [1][2][3] |

| Molecular Weight | 252.27 g/mol | [1][2][3] |

| Synonyms | N-gamma-Cbz-L-2,4-diaminobutyric acid, Z-Dab-OH | [1][2][3] |

| CAS Number | 62234-40-6 | [1][2] |

It is crucial to distinguish this compound from its derivatives that may carry additional protecting groups on the alpha-amino group, such as Fmoc-Dab(Z)-OH or Boc-Dab(Z)-OH, as these will have significantly different molecular weights and applications in peptide synthesis workflows.

Experimental Workflow: Incorporation of this compound into a Peptide Sequence

The following diagram illustrates a generalized workflow for the incorporation of this compound into a peptide chain using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).

Caption: Generalized workflow for this compound incorporation in SPPS.

Protocol: Molecular Weight Verification of this compound by Mass Spectrometry

This protocol outlines a standard procedure for confirming the molecular weight of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS). The causality behind these steps is to ensure an accurate and unambiguous result.

Objective: To verify the molecular weight of an this compound sample.

Materials:

-

This compound sample

-

HPLC-grade Methanol

-

HPLC-grade Water

-

Formic Acid (for mass spectrometry)

-

Vials and micropipettes

-

Electrospray Ionization Mass Spectrometer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound. The precision at this stage is important for achieving a suitable concentration for analysis.

-

Dissolve the sample in 1 mL of a 50:50 methanol/water solution. This solvent system is chosen for its ability to readily dissolve the analyte and its compatibility with the ESI-MS interface.

-

Vortex the solution until the sample is completely dissolved. Complete dissolution is critical to prevent clogging of the MS source and to ensure a homogenous sample for injection.

-

Perform a serial dilution to a final concentration of approximately 10 µg/mL. This concentration is typically within the optimal range for ESI-MS, avoiding detector saturation while providing a strong signal.

-

Acidify the final solution with 0.1% formic acid. The addition of acid promotes the protonation of the analyte ([M+H]+), which is the primary ion observed in positive mode ESI-MS for compounds with amine groups.

-

-

Mass Spectrometer Setup:

-

Calibrate the mass spectrometer according to the manufacturer's instructions. Calibration ensures the mass accuracy of the measurement.

-

Set the instrument to positive ion detection mode. This is necessary to detect the protonated molecule.

-

Set the mass range to scan from m/z 100 to 500. This range comfortably includes the expected m/z of the protonated molecule.

-

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Direct infusion is a simple and effective method for analyzing a pure compound.

-

-

Data Acquisition and Analysis:

-

Acquire the mass spectrum for a sufficient duration to obtain a stable signal and a good signal-to-noise ratio.

-

Process the acquired spectrum to identify the major peaks.

-

Look for a peak corresponding to the protonated molecule [M+H]+. For this compound, with a molecular weight of 252.27, the expected m/z would be approximately 253.28 (252.27 + 1.007, the mass of a proton).

-

Also, look for other potential adducts, such as the sodium adduct [M+Na]+ at m/z ~275.26, which can also help confirm the molecular weight.

-

Self-Validation: The presence of the [M+H]+ peak at the expected m/z, along with a clean baseline and the potential presence of other expected adducts, provides a high degree of confidence in the molecular identity of the sample.

Logical Relationships in this compound Utilization

The decision to use this compound in a synthesis campaign is driven by a series of interconnected considerations.

Caption: Decision logic for using this compound in peptide synthesis.

Conclusion

This compound is a valuable and versatile reagent for researchers in peptide chemistry and drug development. Its well-defined molecular properties, combined with the strategic advantage of its orthogonally protected side chain, enable the synthesis of complex and novel peptide structures. A thorough understanding of its characteristics and the rationale behind its experimental application, as outlined in this guide, is paramount for its successful implementation in the laboratory.

References

Sources

An In-Depth Technical Guide to the Solubility Profile of H-Dab(Z)-OH

This guide provides a comprehensive technical overview of the solubility characteristics of N-α-benzyloxycarbonyl-L-2,4-diaminobutyric acid (H-Dab(Z)-OH), a critical building block for researchers, chemists, and professionals in peptide synthesis and drug development. Understanding the solubility of this reagent is paramount for optimizing reaction conditions, ensuring purity, and developing effective formulation strategies.

Introduction to this compound

This compound is a non-proteinogenic amino acid derivative. The molecule features a four-carbon backbone with two amino groups, one at the alpha (α) position and another at the gamma (γ) position. The α-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, a common protecting group in peptide chemistry that is stable under a variety of conditions but can be removed by catalytic hydrogenation. The presence of the free γ-amino group and the carboxylic acid makes this compound a valuable synthon for introducing a basic side chain or a site for further chemical modification in peptides. Its proper dissolution is the first and most critical step for its use in any application.

Physicochemical Properties Governing Solubility

The solubility of this compound is a direct consequence of its molecular structure. It is an amphipathic molecule containing both polar, ionizable groups and a non-polar aromatic moiety.

-

Carboxylic Acid (-COOH): A polar, acidic group capable of deprotonation to form a carboxylate anion (-COO⁻). This group contributes significantly to solubility in polar and aqueous basic solutions.

-

Gamma-Amino Group (-NH₂): A polar, basic group that can be protonated to form an ammonium cation (-NH₃⁺). This enhances solubility in aqueous acidic solutions.

-

Benzyloxycarbonyl (Z) Group: A large, non-polar, and aromatic protecting group. This moiety dominates the molecule's character, limiting its solubility in water and favoring solubility in organic solvents.

-

Amphoteric Nature: Due to the presence of both an acidic (-COOH) and a basic (-NH₂) group, the molecule is amphoteric and can exist as a zwitterion, cation, or anion depending on the pH.[1] The solubility of amino acids is strongly pH-dependent, typically showing a minimum value near the isoelectric point (pI) where the net charge is zero.[1][2][3]

| Property | Value / Description | Source |

| IUPAC Name | (2S)-4-amino-2-[[(phenylmethoxy)carbonyl]amino]butanoic acid | [4] |

| CAS Number | 62234-40-6 | [4] |

| Molecular Formula | C₁₂H₁₆N₂O₄ | [4] |

| Molecular Weight | 252.27 g/mol | - |

| Structural Features | Contains a carboxylic acid, a primary amine, and a benzyloxycarbonyl (Z) protecting group. | - |

Theoretical Framework: pH-Dependent Solubility

The solubility of this compound in aqueous media is fundamentally governed by the pH of the solution.[1][5][6] The molecule's ionizable groups—the carboxylic acid and the γ-amino group—have distinct pKa values.

-

At Low pH (pH < pKa of -COOH): Both the amino group and the carboxylic acid group are protonated. The molecule carries a net positive charge, which generally increases its solubility in water.

-

At Isoelectric Point (pI): The molecule exists predominantly as a zwitterion with both a positive and a negative charge, resulting in a net neutral charge. At this point, intermolecular electrostatic attractions are maximized, leading to the lowest aqueous solubility.[7]

-

At High pH (pH > pKa of -NH₃⁺): The carboxylic acid is deprotonated, and the amino group is neutral. The molecule carries a net negative charge, which also tends to increase its solubility in water.

Figure 1. Logical relationship of this compound ionization states and aqueous solubility as a function of pH.

Empirical Solubility Data

Quantitative solubility data for this compound is not widely published in peer-reviewed literature. However, qualitative solubility is often reported on supplier technical data sheets and can be inferred from its use in standard chemical procedures. The following table summarizes this empirical information.

| Solvent | Solvent Type | Predicted Solubility | Rationale & Commentary |

| Water | Polar Protic | Sparingly Soluble to Insoluble | The large, non-polar Z-group significantly reduces aqueous solubility. Solubility is expected to be minimal around the isoelectric point and increase in acidic or basic conditions. |

| Methanol (MeOH) | Polar Protic | Soluble | Often used as a co-solvent with water or DCM. Capable of hydrogen bonding. |

| Ethanol (EtOH) | Polar Protic | Soluble | Similar to methanol, but its slightly lower polarity may affect solubility. The solubility of amino acids generally decreases with increasing hydrophobicity of the alcohol co-solvent. |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble / Very Soluble | A common solvent for peptide synthesis.[8] Its high polarity effectively solvates the peptide backbone and polar groups. The use of additives like acids and bases in DMF can further enhance the dissolution of amino acids and their derivatives.[7] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble / Very Soluble | Another excellent solvent for protected peptides due to its high polarity and ability to disrupt intermolecular hydrogen bonds that can lead to aggregation.[9] |

| Dichloromethane (DCM) | Non-Polar | Sparingly Soluble | Can dissolve the non-polar Z-group but is less effective at solvating the polar amino and carboxyl functions. Often used in mixtures with more polar solvents. |

| Ethyl Acetate (EtOAc) | Moderately Polar | Sparingly Soluble | Typically used as an anti-solvent for precipitation or during workup procedures. |

Experimental Determination of Solubility

To obtain quantitative data, researchers must perform solubility assays. The choice between a thermodynamic and a kinetic assay depends on the application. Thermodynamic solubility is the true equilibrium value and is crucial for formulation, while kinetic solubility is a higher-throughput method often used for early-stage discovery.[10]

Workflow: Choosing the Right Solubility Assay

Figure 2. Decision workflow for selecting an appropriate solubility assay.

Protocol: Thermodynamic Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.[11] It involves equilibrating an excess of the solid compound in a solvent for an extended period.

Objective: To determine the equilibrium concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., pH 7.4 phosphate-buffered saline)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS)

-

Calibrated analytical balance and pH meter

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials (perform in triplicate).[12] The excess should be visually apparent to ensure saturation.

-

Solvent Addition: Add a precise volume of the chosen solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium, typically 24 to 72 hours.[10][12][13]

-

Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the vials at high speed to pellet the excess solid.

-

Sampling: Carefully withdraw a sample from the clear supernatant. To ensure no solid particulates are transferred, immediately filter the sample through a syringe filter into a clean analysis vial.

-

Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a validated analytical method like HPLC-UV. Create a calibration curve with standards of known concentration to accurately determine the solubility.[14]

-

Verification: At the end of the experiment, measure the pH of the suspension to ensure it has not shifted significantly.[11]

Practical Implications in Research and Development

-

Peptide Synthesis: The high solubility of this compound in DMF and DMSO makes these the solvents of choice for coupling reactions in both solution-phase and solid-phase peptide synthesis (SPPS).[8][9] In SPPS, ensuring the complete dissolution of the incoming amino acid is critical for achieving high coupling efficiency.

-

Purification: The differential solubility of this compound is exploited during purification. It may be soluble in a solvent mixture for chromatography but can be precipitated by introducing an anti-solvent like water or ethyl acetate.

-

Drug Formulation: For any peptide containing a Dab(Z) residue intended for therapeutic use, the poor aqueous solubility at neutral pH presents a significant challenge.[10] This necessitates formulation strategies such as pH adjustment, use of co-solvents, or the development of prodrugs or salt forms to enhance bioavailability.

Conclusion

This compound is a molecule of two faces: its non-polar benzyloxycarbonyl group dictates its solubility in organic media like DMF and DMSO, while its ionizable amino and carboxyl groups control its pH-dependent behavior in aqueous solutions. A thorough understanding of this solubility profile, supported by empirical data from robust methods like the shake-flask assay, is not merely academic. It is a fundamental requirement for the successful application of this versatile building block in the synthesis of novel peptides and the development of next-generation therapeutics.

References

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

Narita, M., et al. (1984). Prediction and improvement of protected peptide solubility in organic solvents. International Journal of Peptide and Protein Research, 24(6), 580-7. Available at: [Link]

-

Lee, C.Y., et al. (2014). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 363, 156-161. Available at: [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]

-

Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2). Available at: [Link]

-

Mitin, Y.V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-6. Available at: [Link]

-

USP. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730-2732. Available at: [Link]

-

Voges, M., et al. (2020). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Chemie Ingenieur Technik. Available at: [Link]

-

ResearchGate. (n.d.). pH dependence of amino acid solubility. Available at: [Link]

-

ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Available at: [Link]

-

Pal, A., & Lahiri, S.C. (2001). Solubilities of Amino Acids in Different Mixed Solvents. Zeitschrift für Physikalische Chemie, 215(2), 135-144. Available at: [Link]

-

Grosse Daldrup, J.B., et al. (2016). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research, 55(34), 9293-9304. Available at: [Link]

-

Pradhan, A.A., & Vera, J.H. (1998). Effect of acids and bases on the solubility of amino acids. Fluid Phase Equilibria. Available at: [Link]

-

P&S Chemicals. N-alpha-benzyloxycarbonyl-l-2,4-diaminobutyric acid. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pschemicals.com [pschemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. Effect of acids and bases on the solubility of amino acids | Semantic Scholar [semanticscholar.org]

- 7. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. enamine.net [enamine.net]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

An In-depth Technical Guide to H-Dab(Z)-OH for Peptide Synthesis and Drug Development

For researchers, scientists, and drug development professionals navigating the complexities of peptide chemistry, the choice of building blocks is paramount. Among the vast array of non-canonical amino acids, L-2,4-diaminobutyric acid (Dab) and its derivatives offer unique structural and functional properties. This guide provides a comprehensive technical overview of Nγ-benzyloxycarbonyl-L-2,4-diaminobutyric acid, commonly referred to as H-Dab(Z)-OH. We will delve into its chemical identity, synthesis, strategic applications, and supplier information, offering field-proven insights to empower your research and development endeavors.

Core Chemical Identity and Properties

This compound is a derivative of L-diaminobutyric acid where the side-chain (γ-amino) group is protected by a benzyloxycarbonyl (Z) group, leaving the α-amino group free for peptide bond formation. This strategic protection is crucial for its application in peptide synthesis.

Chemical Structure:

Key Identifiers and Physicochemical Properties:

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and analysis.

| Property | Value | Source/Reference |

| CAS Number | 2130-77-0 | [1][2][3][4][5] |

| Molecular Formula | C12H16N2O4 | [1][2][4][5] |

| Molecular Weight | 252.27 g/mol | [1][2][4][5] |

| Synonyms | Nγ-Z-L-2,4-diaminobutyric acid, (S)-2-Amino-4-(((benzyloxy)carbonyl)amino)butanoic acid | [1] |

| Purity | Typically ≥98% | [4] |

| Appearance | White to off-white powder/crystalline solid | General supplier information |

| Storage | 2-8°C, protected from moisture | General supplier information |

Note: Detailed experimental data such as specific melting point, optical rotation, and comprehensive NMR/mass spectrometry data for this compound are not consistently available in publicly accessible databases. Researchers should refer to the certificate of analysis provided by their specific supplier.

Synthesis of this compound

The synthesis of this compound is a critical aspect for its application. A common and efficient method involves the Hofmann rearrangement of a protected glutamine derivative.

Synthetic Pathway: Hofmann Rearrangement

A highly efficient and practical method for the synthesis of Nγ-benzyloxycarbonyl-(S)-2,4-diaminobutanoic acid has been developed utilizing N-benzyloxycarbonyl-(S)-glutamine as the starting material. The key step is the Hofmann rearrangement using a hypervalent iodine reagent, such as iodosobenzene diacetate, in a mixture of a suitable organic solvent like THF and water.[6]

General Experimental Protocol for Synthesis

-

Dissolution: Dissolve Nα-benzyloxycarbonyl-(S)-glutamine in a mixture of tetrahydrofuran (THF) and water.

-

Reaction Initiation: Cool the solution to a reduced temperature (e.g., 4°C) and add iodosobenzene diacetate.

-

Reaction Monitoring: Stir the reaction mixture at the reduced temperature and monitor the progress by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is typically subjected to an aqueous work-up to remove inorganic salts and byproducts. The product, this compound, can then be purified by recrystallization or column chromatography.

Strategic Application in Peptide Synthesis

The utility of this compound lies in its unique protecting group strategy. With a free α-amino group, it is ready for direct incorporation into a peptide chain, primarily through solution-phase peptide synthesis.

The Role of the Z-Group: An Orthogonal Protection Strategy

In peptide synthesis, "orthogonality" refers to the use of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of specific functional groups. The benzyloxycarbonyl (Z) group is a cornerstone of this strategy.[7][8][9]

-

Stability: The Z-group is stable to the basic conditions used for Fmoc-deprotection (e.g., piperidine) and the mildly acidic conditions used for Boc-deprotection (e.g., trifluoroacetic acid - TFA).

-

Cleavage: The Z-group is typically removed by catalytic hydrogenation (e.g., H₂/Pd-C) or by strong acidic conditions (e.g., HBr in acetic acid). This distinct cleavage method makes it orthogonal to both Fmoc and Boc protecting groups.

This orthogonality is particularly advantageous when synthesizing complex peptides that require side-chain modifications, cyclization, or branching.

Solution-Phase Peptide Coupling with this compound

This compound is particularly well-suited for solution-phase peptide synthesis. The following is a generalized protocol for its incorporation.

Step-by-Step Methodology:

-

Activation of the N-protected Amino Acid:

-

Dissolve the N-terminally protected amino acid (e.g., Boc-Ala-OH) and a coupling additive (e.g., HOBt) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Cool the solution in an ice bath.

-

Add a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and stir for a few minutes to pre-activate the carboxylic acid.[10]

-

-

Neutralization of this compound:

-

If this compound is in a salt form (e.g., hydrochloride), dissolve it in an appropriate solvent and neutralize it with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).

-

-

Coupling Reaction:

-

Add the neutralized this compound solution to the activated N-protected amino acid solution.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).

-

Perform an aqueous work-up to remove water-soluble reagents and byproducts.

-

Purify the resulting dipeptide by column chromatography or recrystallization.

-

Deprotection of the Z-Group

The removal of the Z-group is a critical step to unmask the side-chain amino group for further modifications. Catalytic transfer hydrogenation is a mild and efficient method for this purpose.[1]

General Protocol for Z-Group Deprotection:

-

Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, ethanol, or formic acid).

-

Add a palladium catalyst, typically 10% palladium on carbon (Pd/C).

-

Introduce a hydrogen source. This can be hydrogen gas (H₂) or a hydrogen donor like formic acid or ammonium formate for transfer hydrogenation.

-

Stir the reaction at room temperature until the deprotection is complete, as monitored by TLC or LC-MS.

-

Filter off the catalyst and evaporate the solvent to obtain the deprotected peptide.

Supplier Information

This compound and its derivatives are available from several reputable suppliers of fine chemicals and peptide synthesis reagents. It is crucial to obtain the specific technical data sheet and certificate of analysis from the chosen supplier to ensure the quality and purity of the material.

Table of Representative Suppliers:

| Supplier | Product Name | CAS Number | Notes |

| BLDpharm | This compound | 2130-77-0 | Offers various package sizes.[1] |

| Key Organics | This compound | 2130-77-0 | Provides related building blocks.[2] |

| Laibo Chem | This compound | 2130-77-0 | Specifies purity of 95%.[3] |

| Next Peptide | This compound | 2130-77-0 | Specifies a minimum purity of 98%.[4] |

| ChemicalBook | This compound | 2130-77-0 | Aggregates multiple suppliers.[5] |

| PeptART | Boc-Dab(Z)-OH · DCHA | - | Offers various Dab and Dap derivatives.[11] |

| AA Blocks | Fmoc-Dab(Z)-OH | 252049-08-4 | Provides the N-Fmoc protected version.[12] |

| Bachem | Z-Dab-OH | 62234-40-6 | Note: This is the Nα-Z protected version.[13] |

Conclusion

This compound is a valuable building block for peptide chemists, particularly for applications in solution-phase synthesis and the construction of complex peptides requiring orthogonal protection strategies. Its unique feature of a free α-amino group and a protected side-chain allows for direct incorporation into a growing peptide chain, while the robust and selectively cleavable Z-group offers strategic advantages for subsequent modifications. While detailed characterization data may require direct inquiry with suppliers, the established principles of its synthesis and application provide a solid foundation for its successful use in drug discovery and development. By understanding the nuances of its chemistry, researchers can effectively leverage this compound to advance their peptide-based projects.

References

-

Laibo Chem. This compound. [Link]

-

Next Peptide. This compound. [Link]

-

PeptART. Dab & Dap. [Link]

-

The Royal Society of Chemistry. Experimental Procedures. [Link]

-

MDPI. The Effects of Charged Amino Acid Side-Chain Length on Diagonal Cross-Strand Interactions between Carboxylate- and Ammonium-Containing Residues in a β-Hairpin. [Link]

-

ResearchGate. An Improved Preparation of N ‐tert‐Butoxycarbonyl‐ and N ‐Benzyloxy‐carbonyl‐(S)‐2,4‐diaminobutanoic Acids. [Link]

-

Bapeks. H-Dab(Z)-OMe.HCl. [Link]

-

Organic Chemistry Portal. Protective Groups. [Link]

-

Fiveable. Side Chain Protection Definition. [Link]

-

University of Bristol. Protective Groups. [Link]

-

CEM Corporation. Protection and Deprotection. [Link]

-

AA Blocks. Fmoc-Dab(Z)-OH. [Link]

-

Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

-

AA Blocks. 252049-08-4 | MFCD02259487 | Fmoc-Dab(Z)-OH. [Link]

-

NIH. Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatization. [Link]

-

Shearson Editorial Services. How to describe removal of protecting groups. [Link]

- Google Patents.

-

NIH. Introduction to Peptide Synthesis. [Link]

-

Aapptec Peptides. Fmoc-D-Dab(Boc)-OH; CAS 114360-56-4. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

- Google Patents. CN102206166B - Method for preparing L-2, 4-diaminobutyric acid.

-

NIH. Exploratory N‐Protecting Group Manipulation for the Total Synthesis of Zwitterionic Shigella sonnei Oligosaccharides. [Link]

-

Oregon State University. The synthesis and cyclization of 2,4-diaminobutyric acid. [Link]

Sources

- 1. 2130-77-0|(S)-2-Amino-4-(((benzyloxy)carbonyl)amino)butanoic acid|BLD Pharm [bldpharm.com]

- 2. keyorganics.net [keyorganics.net]

- 3. This compound , Package: 250mg , Laibo Chem - Global Labor [globallabor.com.br]

- 4. 2130-77-0 | this compound | Next Peptide [nextpeptide.com]

- 5. 2130-77-0 | CAS DataBase [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Protective Groups [organic-chemistry.org]

- 8. fiveable.me [fiveable.me]

- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 10. benchchem.com [benchchem.com]

- 11. peptart.ch [peptart.ch]

- 12. aablocks.com [aablocks.com]

- 13. Visualizer loader [nmrdb.org]

A Guide to the Synthesis of Nγ-benzyloxycarbonyl-L-α,γ-diaminobutyric acid [H-Dab(Z)-OH]: Principles and Practices

Abstract

Non-proteinogenic amino acids (NPAAs) are indispensable tools in modern drug discovery and peptide science, offering pathways to novel therapeutics with enhanced stability, conformational constraint, and biological activity. Among these, derivatives of L-2,4-diaminobutyric acid (Dab) are of particular interest for constructing modified peptides, peptidomimetics, and complex bioactive molecules. This technical guide provides an in-depth examination of the synthesis of H-Dab(Z)-OH, a key building block where the side-chain (γ) amino group is protected by a benzyloxycarbonyl (Z) group, leaving the α-amino group free for subsequent peptide coupling. We will explore the core chemical principles, present a detailed, field-proven protocol, and discuss the critical parameters that ensure a successful and high-purity synthesis.

Introduction: The Strategic Importance of this compound

L-2,4-diaminobutyric acid is a four-carbon α-amino acid featuring a primary amine on its side chain. This additional functional group provides a valuable site for chemical modification, such as branching, cyclization, or conjugation, making its derivatives highly sought after in pharmaceutical research.[1][2] The strategic challenge in utilizing Dab lies in the differential protection of its α- and γ-amino groups. An ideal building block for peptide synthesis must have its side-chain reactivity masked while its α-amino group is either protected with a temporary, orthogonally-labile group (like Fmoc or Boc) or is left free for direct coupling.

This compound, with its stable, hydrogenolysis-labile Z-group on the γ-amine, is a versatile intermediate. The Z-group offers robust protection during peptide synthesis and other transformations, while the free α-amine and carboxyl groups are available for standard peptide bond formation. This specific configuration is crucial for incorporating the Dab residue into a peptide chain, with the γ-amine reserved for later, specific modifications after the main peptide backbone has been assembled.

Core Principle: The Challenge of Selective Protection

The primary obstacle in synthesizing this compound from L-2,4-diaminobutyric acid is the comparable nucleophilicity of the α- and γ-amino groups. A direct reaction with one equivalent of an N-protecting agent like benzyl chloroformate (Z-Cl) would result in a statistical mixture of Nα-protected, Nγ-protected, and Nα,Nγ-diprotected products, along with unreacted starting material. Such an outcome necessitates difficult chromatographic separation and leads to poor yields.

The key to an efficient synthesis is to temporarily differentiate the two amino groups. The most elegant and widely adopted strategy leverages the inherent geometry of the α-amino acid scaffold through transient metal chelation.

Orthogonal Protection Strategy

The synthesis and application of this compound are rooted in the principle of orthogonal protection .[3] This strategy employs protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group in the presence of others. In the context of a fully protected Dab derivative, for example Fmoc-Dab(Z)-OH, the following conditions apply:

-

Fmoc group (α-amine): Cleaved by mild base (e.g., piperidine).[4]

-

Z group (γ-amine): Cleaved by catalytic hydrogenation (e.g., H₂/Pd) or strong acid.[4]

-

Carboxyl protecting groups (e.g., t-Butyl ester): Cleaved by strong acid (e.g., TFA).

This orthogonality is fundamental to its use in Solid-Phase Peptide Synthesis (SPPS).[5] Our target molecule, this compound, is an intermediate that can be used to generate these fully protected derivatives or be used directly in specific solution-phase couplings.

Synthetic Pathway: The Copper(II) Chelation Method

To achieve selective Nγ-protection, we can exploit the ability of the α-amino and α-carboxyl groups to form a stable, five-membered bicyclic chelate with a divalent metal ion, most commonly copper(II). This complex effectively "protects" the α-amino group, leaving the γ-amino group as the sole primary amine available for reaction.

Detailed Experimental Protocol

This protocol is a robust method for the multigram-scale synthesis of this compound.

Materials and Reagents:

-

L-2,4-diaminobutyric acid dihydrochloride

-

Basic Copper(II) Carbonate (CuCO₃·Cu(OH)₂)

-

Benzyl Chloroformate (Z-Cl)

-

Sodium Carbonate (Na₂CO₃)

-

Ethylenediaminetetraacetic acid (EDTA)

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Ethanol (EtOH)

-

Diethyl Ether

-

Deionized Water

Protocol Steps:

-

Formation of the Copper(II) Complex: a. In a round-bottom flask equipped with a condenser and magnetic stirrer, suspend L-2,4-diaminobutyric acid dihydrochloride (1.0 equiv.) and basic copper(II) carbonate (approx. 1.0-1.2 equiv.) in deionized water. b. Heat the mixture to a gentle reflux. The reaction progress is indicated by the cessation of CO₂ evolution and the formation of a deep blue solution. This typically takes 1-2 hours. c. Cool the solution to room temperature and filter to remove any unreacted copper carbonate. The resulting deep blue filtrate contains the [Cu(Dab)₂] complex.

-

Expert Insight: The use of basic copper carbonate is advantageous as it acts as both the copper source and the base to neutralize the HCl salts of the starting material. The reaction drives to completion as gaseous CO₂ is evolved.

-

-

Selective Nγ-Benzyloxycarbonylation: a. Transfer the blue filtrate to a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. Cool the solution in an ice-salt bath to 0°C. b. In a separate beaker, dissolve sodium carbonate (2.2 equiv.) in water and add it to the reaction flask. c. Add benzyl chloroformate (1.0 equiv.) dropwise to the vigorously stirred, cold solution over 30-45 minutes, ensuring the temperature remains below 5°C. d. After the addition is complete, allow the reaction to stir in the ice bath for an additional 2 hours, followed by stirring at room temperature overnight. A pale blue or purple precipitate will form.

-

Expert Insight: Maintaining a low temperature and basic pH is critical. Low temperature controls the exothermic reaction and minimizes hydrolysis of the Z-Cl. The base neutralizes the HCl byproduct of the reaction, driving the acylation forward. Vigorous stirring is essential to ensure proper mixing of the biphasic reaction.

-

-

Decomposition of the Copper Complex & Isolation: a. Collect the solid precipitate by filtration and wash it with cold water, ethanol, and diethyl ether. This solid is the copper complex of this compound. b. Suspend the solid in water and heat to 50-60°C. c. To decompose the complex, add a solution of EDTA (1.1 equiv. relative to copper) and adjust the pH to ~9 with 2M NaOH. The solution will turn from a purple suspension to a deep blue solution as the copper is chelated by EDTA. d. Alternatively, and more traditionally, the copper can be precipitated as copper(II) sulfide by bubbling hydrogen sulfide gas through the aqueous suspension. This method is highly effective but requires a well-ventilated fume hood and appropriate safety precautions. e. After decomposing the complex with EDTA, cool the solution in an ice bath and acidify to pH ~3 with 2M HCl. f. A white precipitate of this compound will form. Store the suspension at 4°C for several hours to maximize precipitation.

-

Purification: a. Collect the crude this compound by filtration. Wash the solid thoroughly with cold deionized water to remove salts and EDTA. b. Recrystallize the crude product from a hot water/ethanol mixture. Dissolve the solid in a minimum amount of hot water and add ethanol until the solution becomes faintly turbid. Allow to cool slowly to room temperature and then to 4°C to induce crystallization. c. Filter the pure white crystals, wash with a small amount of cold ethanol/water, and dry under vacuum.

Characterization and Quality Control

To ensure the synthesized product meets the standards for use in research and drug development, a panel of analytical techniques must be employed.

-

¹H NMR: Confirms the presence of the Z-group (aromatic protons ~7.3 ppm, benzylic CH₂ ~5.1 ppm) and the amino acid backbone.

-

Mass Spectrometry (ESI-MS): Verifies the molecular weight (C₁₂H₁₆N₂O₄, MW: 252.27 g/mol ). Expected [M+H]⁺ = 253.1.

-

HPLC: Assesses the purity of the final compound. A well-developed method should show >98% purity.

-

Optical Rotation: Confirms the retention of the L-stereochemistry.

| Parameter | Specification | Causality & Importance |

| Starting Material | L-2,4-diaminobutyric acid · 2HCl | The stereochemical integrity of the final product is dictated by the starting material. |

| Key Reagents | CuCO₃, Benzyl Chloroformate | Copper(II) is essential for the selective masking of the α-amino group. High-quality Z-Cl ensures efficient protection. |

| Reaction Temp. | 0-5 °C for protection step | Minimizes hydrolysis of Z-Cl and prevents potential side reactions. |

| pH Control | Basic (pH 9-10) during protection | Essential for deprotonating the γ-amino group for nucleophilic attack and neutralizing HCl byproduct. |

| Typical Yield | 60-75% | Reflects the efficiency of the selective protection and recovery steps. |

| Final Purity | >98% (by HPLC) | High purity is critical for subsequent use in peptide synthesis to avoid deletion or modified sequences. |

Workflow for Purification and Quality Control

Conclusion

The synthesis of this compound via the copper(II) chelation method is a classic yet highly effective illustration of strategic chemical manipulation. By understanding and controlling the principles of chelation, nucleophilicity, and pH, researchers can reliably produce this valuable non-proteinogenic amino acid in high purity. This building block serves as a critical entry point for the creation of sophisticated peptides and peptidomimetics, empowering the next generation of drug discovery and development. The robustness of this protocol ensures its continued relevance for both academic research and industrial applications.

References

-

ResearchGate. (2015). Stereoselective Synthesis of Orthogonally Protected β-Hydroxy-α-,γ-diamino Butyric Acids. Available at: [Link]

- Google Patents. (n.d.). CN102206166B - Method for preparing L-2, 4-diaminobutyric acid.

- Google Patents. (n.d.). US4290972A - Process for the production of 4-aminobutyric acid or its derivatives.

- Google Patents. (n.d.). CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH.

-

PubMed. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Available at: [Link]

-

The Royal Society of Chemistry. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. Available at: [Link]

-

The Royal Society of Chemistry. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Available at: [Link]

-

MDPI. (2007). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. Available at: [Link]

- Google Patents. (n.d.). CN112457218B - Synthesis method of 2, 4-diaminobutyric acid derivative.

-

Oregon State University. (1970). The synthesis and cyclization of 2,4-diaminobutyric acid. Available at: [Link]

-

Semantic Scholar. (2009). Amino acid-protecting groups. Available at: [Link]

-

PubMed. (1998). A short diastereoselective synthesis of orthogonally protected diaminosuccinic acid derivatives. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]

Sources

The Enduring Sentinel: A Technical Guide to the Z-Protecting Group in Amino Acid Synthesis

For researchers, medicinal chemists, and professionals in drug development, the precise construction of peptides and complex molecules is paramount. This endeavor hinges on the strategic use of protecting groups, temporary modifications that shield reactive functional groups to prevent undesired side reactions. Among the pantheon of such "sentinels," the benzyloxycarbonyl (Cbz or Z) group holds a place of historical and practical significance. Introduced in the 1930s by Leonidas Zervas and his mentor Max Bergmann, the Z-group revolutionized peptide chemistry, enabling the controlled synthesis of oligopeptides for the first time.[1][2] This guide provides an in-depth technical exploration of the Z-protecting group, from its fundamental chemistry to field-proven protocols, offering a comprehensive resource for its effective application in modern synthesis.

The Chemical Core of the Z-Group: Structure and Function

The benzyloxycarbonyl group is a carbamate that effectively masks the nucleophilicity and basicity of an amine's lone pair.[2][3] This is achieved by delocalizing the nitrogen's electrons into the adjacent carbonyl group, rendering the amine unreactive towards electrophiles. Its stability under a variety of conditions, coupled with the diverse and reliable methods for its removal, makes it a versatile tool in multistep synthesis.[4][5] The Z-group is particularly valued for its role in producing crystalline-protected amino acid derivatives, which simplifies purification, and its ability to suppress racemization during peptide coupling.[5][6]

Guarding the Amine: The Introduction of the Z-Group

The most prevalent method for installing the Z-group is through the reaction of an amino acid with benzyl chloroformate (Cbz-Cl) under alkaline conditions, a classic example of the Schotten-Baumann reaction.[1][7][8]

Mechanism of Protection

The reaction proceeds via a nucleophilic acyl substitution. The deprotonated amino group of the amino acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent collapse of the tetrahedral intermediate expels a chloride ion, and the base in the reaction mixture neutralizes the resulting hydrochloric acid, driving the reaction to completion.[1][9]

Caption: Mechanism of Z-group protection of an amine.

Experimental Protocol: Z-Protection of an Amino Acid

This protocol outlines a general procedure for the N-protection of an amino acid using benzyl chloroformate under Schotten-Baumann conditions.

Materials:

-

Amino Acid (1.0 eq)

-

Sodium Bicarbonate (NaHCO₃) (2.0 eq)

-

Tetrahydrofuran (THF)

-

Water

-

Benzyl Chloroformate (Cbz-Cl) (1.5 eq)

-

Ethyl Acetate (EtOAc)

-

Brine

Procedure:

-

Dissolve the amino acid (1.0 eq) in a 2:1 mixture of THF and water.

-

Add sodium bicarbonate (2.0 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (1.5 eq) to the cooled solution while stirring.

-

Allow the reaction to stir at 0 °C for 20 hours.

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the resulting residue by silica gel column chromatography to obtain the Z-protected amino acid.[1]

Causality Behind Experimental Choices:

-

Biphasic System (THF/Water): This solvent system ensures the solubility of both the amino acid (often as a salt) and the organic benzyl chloroformate.

-

Base (NaHCO₃): Sodium bicarbonate is a crucial component. It deprotonates the amine to enhance its nucleophilicity and neutralizes the HCl byproduct, preventing the protonation of the starting amine which would render it unreactive.[9] Controlling the pH between 8 and 10 is critical to prevent decomposition of the Cbz-Cl and racemization of the amino acid.[10]

-

Low Temperature (0 °C): This temperature helps to control the exothermic reaction and minimize potential side reactions.

Releasing the Amine: Deprotection of the Z-Group

The strategic removal of the Z-group is as critical as its introduction. The most common and mildest method is catalytic hydrogenolysis, though acidic conditions and other specialized techniques offer valuable alternatives.[4][10]

Catalytic Hydrogenolysis

This is the most widely used method for Z-group cleavage due to its high efficiency and clean byproducts (toluene and carbon dioxide).[4] The reaction involves the cleavage of the benzyl C-O bond by hydrogen gas in the presence of a palladium catalyst.[4]

Mechanism of Hydrogenolysis: The Z-protected amine is adsorbed onto the surface of the palladium catalyst. Molecular hydrogen also adsorbs and dissociates into hydrogen atoms on the catalyst surface. These reactive hydrogen atoms then mediate the cleavage of the benzylic C-O bond, forming toluene and an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates to yield the free amine and carbon dioxide.[11]

Caption: Mechanism of Z-group deprotection via catalytic hydrogenolysis.

Experimental Protocol: Catalytic Hydrogenolysis

Materials:

-

Z-Protected Amino Acid (1.0 eq)

-

Methanol (MeOH)

-

10% Palladium on Carbon (Pd/C) (5-10 mol%)

-

Hydrogen (H₂) gas

-

Celite®

Procedure:

-

Dissolve the Z-protected amino acid (1.0 eq) in methanol.

-

Carefully add 10% Pd/C (5-10 mol%) to the solution.

-

Place the reaction mixture under an atmosphere of hydrogen gas, using either a balloon or a hydrogenation apparatus.

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate in vacuo to yield the deprotected amino acid.[4]

Self-Validating System:

-

Catalyst Choice: 10% Pd/C is a standard and highly effective catalyst for this transformation.[4]

-

Hydrogen Source: A hydrogen balloon is suitable for small-scale reactions, while a Parr hydrogenator is recommended for larger scales or reactions requiring higher pressure.

-

Safety: Caution must be exercised when handling hydrogen gas, which is flammable, and Pd/C, which can be pyrophoric.[12] The catalyst should be handled in an inert atmosphere when dry.

Alternative Deprotection Methods

While hydrogenolysis is the most common method, certain substrates may not be compatible with catalytic hydrogenation (e.g., those containing alkenes, alkynes, or certain sulfur-containing residues). In such cases, alternative methods are employed.

| Deprotection Method | Reagents/Conditions | Advantages | Limitations |

| Transfer Hydrogenation | Ammonium formate, formic acid, or cyclohexene with Pd/C | Safer than using H₂ gas, suitable for larger scales.[4] | May require elevated temperatures; potential for incomplete reactions.[12] |

| Acidic Cleavage | HBr in acetic acid (AcOH) | Useful for substrates sensitive to hydrogenation.[4] | Harsh conditions can cleave other acid-labile protecting groups. The byproduct, benzyl bromide, is a potent alkylating agent.[4][13] |

| Lewis Acid-Mediated Cleavage | AlCl₃ in hexafluoroisopropanol (HFIP) | Mild and selective for Cbz over other benzyl groups.[10] | Requires anhydrous conditions. |

| Nucleophilic Displacement | 2-Mercaptoethanol, potassium phosphate in DMA | Superior for substrates with sensitive functionalities.[14] | May require elevated temperatures. |

Orthogonality and Strategic Application

In the complex architecture of peptide synthesis, the concept of orthogonality is crucial. A protecting group is considered orthogonal if it can be removed under conditions that do not affect other protecting groups in the molecule. The Z-group is orthogonal to the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1] This orthogonality allows for the selective deprotection of different parts of a molecule, enabling the synthesis of complex peptides and other organic compounds.[15][16]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. benchchem.com [benchchem.com]

- 7. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 8. grokipedia.com [grokipedia.com]

- 9. byjus.com [byjus.com]

- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 11. taylorfrancis.com [taylorfrancis.com]

- 12. benchchem.com [benchchem.com]

- 13. scientificupdate.com [scientificupdate.com]

- 14. Cbz-Protected Amino Groups [organic-chemistry.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. peptide.com [peptide.com]

H-Dab(Z)-OH: A Comprehensive Technical Guide to Stability and Storage

An In-depth Technical Guide

Abstract

Nγ-benzyloxycarbonyl-L-2,4-diaminobutyric acid, or H-Dab(Z)-OH, is a non-canonical amino acid derivative crucial for the synthesis of modified peptides in drug discovery and development. The presence of the benzyloxycarbonyl (Z) protecting group on the side-chain amine imparts specific reactivity and characteristics essential for controlled peptide synthesis. However, this same protecting group, along with the molecule's other functional groups, introduces inherent stability challenges. Understanding the degradation pathways and the impact of environmental factors is critical to preserving the compound's purity, ensuring experimental reproducibility, and safeguarding the integrity of downstream applications. This technical guide provides a detailed analysis of this compound's chemical stability, outlines field-proven storage and handling protocols, and describes analytical methodologies for purity assessment.

The Molecular Profile of this compound

This compound is a derivative of L-2,4-diaminobutyric acid where the side-chain (gamma) amino group is protected by a benzyloxycarbonyl (Z or Cbz) group. This protecting group is a cornerstone in peptide chemistry, known for its relative stability under a broad range of conditions while allowing for specific, controlled removal when required.[1][2]

The Z-group's stability is a key determinant of the overall molecule's shelf-life. It is generally stable in mild acidic and basic environments, which facilitates its use in various synthetic steps.[2] However, its susceptibility to strong acids and catalytic hydrogenolysis dictates the primary constraints for handling and storage.[1][3]

Caption: Recommended workflow for the proper handling and storage of this compound.

Purity Assessment: A Self-Validating System

The integrity of any experiment begins with the quality of its starting materials. Regular purity assessment is a self-validating mechanism to ensure that stored this compound remains fit for purpose.

4.1. High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the gold standard for assessing the purity of amino acid derivatives. It can effectively separate the parent compound from potential degradation products or synthesis-related impurities.

Experimental Protocol: RP-HPLC for Purity Analysis

-

System Preparation:

-

Column: C18, 4.6 x 250 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water. Rationale: TFA acts as an ion-pairing agent, improving peak shape for the amine and carboxylate functionalities.

-

Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to 214 nm (peptide bonds) and 254 nm (aromatic Z-group).

-

Column Temperature: 30°C.

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of this compound.

-

Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

-

Vortex briefly to ensure complete dissolution.

-

-

Analysis:

-

Equilibrate the column with 95% A / 5% B for at least 15 minutes.

-

Inject 10 µL of the sample solution.

-

Run a linear gradient:

-

0-25 min: 5% B to 95% B

-

25-30 min: Hold at 95% B

-

30-31 min: 95% B to 5% B

-

31-40 min: Hold at 5% B (re-equilibration).

-

-

Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

-

4.2. Mass Spectrometry (MS)

LC-MS is a powerful tool to confirm the identity of the main peak (by its mass-to-charge ratio) and to identify the structures of any impurity peaks, which can provide direct evidence of specific degradation pathways. The expected monoisotopic mass for [M+H]⁺ is 253.1183 Da. [4]

References

-

ResearchGate. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

-

ACS Omega. (2022). Z-Amino Acids Present Innovative Antimicrobial and Antibiofilm Properties against Methicillin-Susceptible and -Resistant Staphylococcus aureus. Retrieved from [Link]

-

Anonymous. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]

-

PubChem. (n.d.). N-alpha-benzyloxycarbonyl-l-2,4-diaminobutyric acid. Retrieved from [Link]

-

Protocols.io. (n.d.). b4tf9b36.docx. Retrieved from [Link]

-

AAPPTec. (n.d.). H-Dab HCl, L-2,4-Diaminobutyric acid hydrochloride salt. Retrieved from [Link]

-

Bapeks. (n.d.). H-Dab(Z)-OMe.HCl. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of H-Dab(Z)-OH

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-(((Benzyloxy)carbonyl)amino)-2-aminobutanoic acid, commonly abbreviated as H-Dab(Z)-OH, is a non-proteinogenic amino acid derivative of significant interest in peptide chemistry and drug development. Its unique structural features, including a primary amine, a carboxylic acid, and a gamma-amine protected by a benzyloxycarbonyl (Z) group, make it a valuable building block for synthesizing modified peptides, peptidomimetics, and other complex molecules. Rigorous confirmation of its identity and purity is paramount for its successful application. This technical guide provides an in-depth analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to unequivocally characterize this compound. We delve into the interpretation of spectral data, outline robust experimental protocols, and explain the causal relationships between molecular structure and spectroscopic output, offering a comprehensive resource for researchers in the field.

Molecular Structure and Its Spectroscopic Implications

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses several key functional groups that give rise to distinct and predictable signals across different spectroscopic platforms.

-

Chiral Center (α-carbon): The stereochemistry at this carbon is critical, though its direct confirmation often requires specialized techniques beyond the scope of this guide. Standard spectroscopic methods will, however, confirm the connectivity around this center.

-

Aliphatic Chain (-CH₂-CH₂-): The two methylene groups in the butanoic acid backbone will present as distinct signals in NMR due to their different chemical environments.

-

Primary Amine (-NH₂): The free amine at the α-position is a key feature, identifiable in both IR and NMR, although its protons are often exchangeable.

-

Carboxylic Acid (-COOH): This group provides a characteristic acidic proton and a carbonyl stretch, which are readily detectable by NMR and IR, respectively.

-

Benzyloxycarbonyl (Z) Group: This protecting group consists of an aromatic ring, a methylene bridge, and a carbamate linkage. Each of these components produces signature peaks that are crucial for confirming the structure.

Below is a diagram illustrating the key structural components of this compound.

Caption: Key functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules like this compound. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Typical ¹H NMR Data for this compound (Solvent: DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.70 - 1.90 | Multiplet | 2H | β-CH₂ | Aliphatic protons adjacent to two distinct groups (Cα and Cγ). |

| ~3.00 - 3.15 | Multiplet | 2H | γ-CH₂ | Methylene protons adjacent to the carbamate-protected nitrogen. |

| ~3.30 - 3.40 | Multiplet | 1H | α-CH | The proton on the chiral center, coupled to the adjacent β-CH₂. |

| 5.01 | Singlet | 2H | Benzyl CH₂ | Methylene protons of the Z-group, appearing as a singlet due to lack of adjacent protons. |

| ~7.10 | Broad Singlet | 1H | γ-NH | The amide proton of the carbamate, often broadened by quadrupole effects and exchange. |

| 7.30 - 7.40 | Multiplet | 5H | Aromatic CH | Protons of the phenyl ring of the Z-group. |

| Exchangeable | Broad | 3H | α-NH₂, COOH | Protons of the primary amine and carboxylic acid; often exchange with D₂O. |

Expertise in Interpretation:

-

Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it can dissolve the zwitterionic amino acid and, crucially, allows for the observation of exchangeable protons (NH and OH), which would be lost in D₂O.

-

Signal Overlap: The multiplets for the β- and γ-protons can be complex due to overlapping signals and second-order coupling effects. Higher field strength magnets (e.g., 600 MHz) or 2D NMR techniques like COSY can be employed for unambiguous assignment.

-

Z-Group Signature: The sharp singlet around 5.0 ppm for the benzylic protons and the multiplet for 5 aromatic protons between 7.3-7.4 ppm are unmistakable indicators of the intact benzyloxycarbonyl protecting group.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR by providing a count of the unique carbon environments in the molecule.

Table 2: Typical ¹³C NMR Data for this compound (Solvent: DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~33.5 | β-CH₂ | Aliphatic carbon in the side chain. |

| ~39.0 | γ-CH₂ | Aliphatic carbon adjacent to the carbamate nitrogen. |

| ~53.0 | α-CH | Carbon of the chiral center. |

| ~65.5 | Benzyl CH₂ | Methylene carbon of the Z-group. |

| ~127.5 - 128.5 | Aromatic CH | Carbons of the phenyl ring. |

| ~137.0 | Aromatic C (quaternary) | The ipso-carbon of the phenyl ring attached to the benzylic CH₂. |

| ~156.0 | Carbamate C=O | Carbonyl carbon of the Z-protecting group. |

| ~174.0 | Carboxylic Acid C=O | Carbonyl carbon of the carboxylic acid function. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Frequencies for this compound (Method: KBr Pellet or ATR)

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3400 - 2500 (very broad) | O-H stretch, N-H stretch | COOH, α-NH₂, γ-NH | A very broad envelope is characteristic of the hydrogen-bonded carboxylic acid O-H, overlapping with N-H stretches from the primary amine and carbamate.[1][2][3] |

| ~3030 | C-H stretch (aromatic) | Phenyl Ring | Indicates the presence of sp² C-H bonds, confirming the aromatic component.[4] |

| 2950 - 2850 | C-H stretch (aliphatic) | -CH₂- | Confirms the presence of the aliphatic backbone.[1] |

| ~1715 | C=O stretch | Carboxylic Acid (COOH) | Strong, sharp absorption typical for a carboxylic acid carbonyl.[3][5] |

| ~1690 | C=O stretch | Carbamate (urethane) | Strong absorption for the amide-like carbonyl of the Z-group.[3] |

| 1600, 1495 | C=C stretch | Aromatic Ring | Characteristic absorptions for the phenyl ring.[4] |

| ~1530 | N-H bend | Amine/Amide | Bending vibration associated with the N-H bonds. |

Trustworthiness of Protocol: The combined observation of a very broad O-H/N-H stretch, two distinct carbonyl peaks (one for the acid, one for the carbamate), and aromatic C-H/C=C signals provides a highly reliable fingerprint for the molecule. The absence of any of these key peaks would immediately call the sample's identity or purity into question.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the molecular weight of this compound, providing the ultimate validation of its elemental composition.

-

Molecular Formula: C₁₂H₁₆N₂O₄

-

Monoisotopic Mass: 252.1110 g/mol

-

Average Mass: 252.265 g/mol

Data Analysis (Electrospray Ionization - ESI): ESI is a soft ionization technique well-suited for polar molecules like amino acids.

-

Positive Ion Mode ([M+H]⁺): The most common and expected observation is the protonated molecular ion.

-

Expected m/z: 253.1188

-

-

Other Adducts: It is also common to observe adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺).

-

Expected m/z for [M+Na]⁺: 275.1007

-

Self-Validating System: The high-resolution mass spectrometry (HRMS) measurement of the [M+H]⁺ ion should match the theoretical value to within a few parts per million (ppm). This level of accuracy provides unambiguous confirmation of the elemental formula, leaving little room for alternative structures. The presence of an ion with an odd mass-to-charge ratio is also consistent with the nitrogen rule for a molecule containing an even number of nitrogen atoms that has been singly protonated.[6][7]

Experimental Protocols

Adherence to standardized protocols is essential for obtaining reproducible and reliable spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of high-purity DMSO-d₆ in a clean, dry NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the instrument for optimal field homogeneity.

-

Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover a range from approximately -1 to 13 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover a range from approximately 0 to 200 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C).

IR Spectroscopy Protocol (ATR)

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals.

-

Sample Analysis: Place a small amount of the solid this compound powder onto the ATR crystal. Ensure good contact using the pressure clamp.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of this compound (~0.1 mg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in protonation for positive ion mode.

-

Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution measurements.

-

Infusion: Introduce the sample into the ESI source at a low flow rate (e.g., 5-10 µL/min) via a syringe pump.

-

Data Acquisition:

-

Operate in positive ion mode.

-

Set the mass range to scan from m/z 100 to 500.

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the [M+H]⁺ ion.

-

-

Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its measured accurate mass to the theoretical value to confirm the elemental composition.

Integrated Spectroscopic Workflow